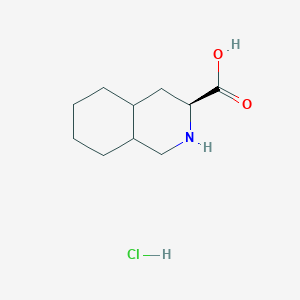

N-(2-Nitrophenyl)-1,3-propanesultam

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its classification (e.g., organic, inorganic, polymer, etc.) and any functional groups present in the molecule.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used. The yield and purity of the product would also be discussed.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Applications De Recherche Scientifique

1. Spatiotemporally Controlled Drug Release

- Summary of Application : Nitrophenyl moieties were proposed to conjugate as pendants of the pullulan backbone through labile carbamate linkage to yield amphiphilic pullulan derivatives. This is used for spatiotemporally controlled drug release .

- Methods of Application : The hydrophobicity of the conjugated nitrophenyl components in the amphiphiles enable facile their self-assembly with the hydrophobic chemotherapeutic drug (doxorubicin) as the internal drug reservoirs .

- Results or Outcomes : Upon photo-illumination, the carbamate linkage was susceptible to cleavage for departure of the nitrophenyl components from the pullulan backbone owing to the photo-responsive nitrophenyl moieties . The IC50 index of the constructed doxorubicin delivery systems was determined to be approximately 1.0 μg/mL upon photo-illumination, in contrast to IC50 index of 5.6 μg/mL in the absence of photo-illumination .

2. Synthesis of Di- and Mono-oxalamides

- Summary of Application : A novel one-pot synthetic approach to N1 - (2-carboxyaryl)- N2 - (aryl or H )oxalamides from 3- (2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence has been developed .

- Methods of Application : The methodology is applicable to the synthesis of N - (2-carboxyphenyl)aryloxalmonoamides from (3- (2-nitrophenyl)oxiran-2-yl)(aryl)methanones .

- Results or Outcomes : The method is operationally simple and high yielding, thus providing a new useful formula for both anthranilic acid derivatives and oxalamides .

3. Enhancing Fertiliser Nitrogen Use

- Summary of Application : The objective of this laboratory incubation study was to assess the effectiveness and longevity of urease inhibitor N-(2-Nitrophenyl) phosphoric triamide (2-NPT), along with the commonly used .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Amide Bond Formation

- Summary of Application : The rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This amidation reaction was found to be widely applicable to the synthesis of primary, secondary, and tertiary amides .

- Methods of Application : The method involves the generation of an activated carbonyl electrophile through an intramolecular rearrangement from an alternative precursor, derived from simple aldehyde feedstocks, under mild conditions while avoiding the use of transition metals .

- Results or Outcomes : The method was used as the key step in the synthesis of the lipid-lowering agent bezafibrate . The orthogonality and functional group tolerance of this approach was exemplified by the N-acylation of unprotected amino acids .

5. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides

- Summary of Application : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol, led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : 1 mM bioactive N-(2-hydroxy-5-nitrophenyl) acetamide elicits alterations in the Arabidopsis thaliana expression profile of several genes . The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 .

6. Antibacterial Activities

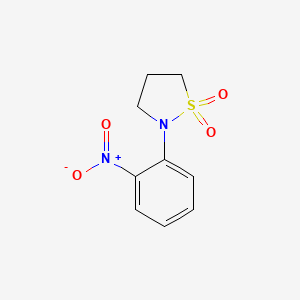

- Summary of Application : N-(2-Nitrophenyl)-1,3-propanesultam has been used in the synthesis of substituted N-(2-nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : These compounds have shown promising antibacterial activities .

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, potential applications, or further studies into its properties or reactivity.

I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.

Propriétés

IUPAC Name |

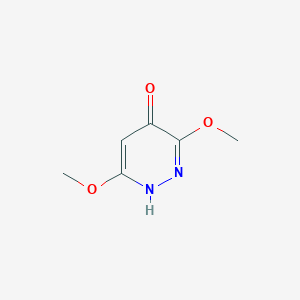

2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQAOFLIWSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237215 | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Nitrophenyl)-1,3-propanesultam | |

CAS RN |

1373232-34-8 | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(dimethylamino)phenyl]benzoate](/img/structure/B1431615.png)